(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride physical and chemical properties
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. The information is compiled from available data sources and established chemical principles to support research and development activities.
Chemical Identity and Physical Properties
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt. Its fundamental properties are summarized in the table below. While some data is derived from predictive models, it serves as a valuable reference for experimental design.
| Property | Value | Source |
| Chemical Name | (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride | |
| CAS Number | 1269437-70-8 | [1] |
| Molecular Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.69 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | No experimental data available in the public domain. | |
| Boiling Point (Free Base) | 232.9 ± 9.0 °C (Predicted) | |
| Solubility | Soluble in water (predicted).[2] Solubility in organic solvents is not reported. | |
| pKa (Free Base) | 9.40 ± 0.10 (Predicted) | [3] |
Structural Information
The chemical structure of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is presented below. The chirality resides at the carbon atom attached to the amino group.
Experimental Protocols
Synthesis of Racemic 1-(2,6-Dimethylphenyl)ethanamine
The synthesis can be achieved in a two-step process starting from 2',6'-dimethylacetophenone.
Step 1: Synthesis of 1-(2,6-Dimethylphenyl)ethanone Oxime
This step involves the reaction of the ketone with hydroxylamine hydrochloride.
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Materials: 2',6'-Dimethylacetophenone, hydroxylamine hydrochloride, pyridine, ethanol, water, ethyl acetate, 1 M HCl (aq), brine, anhydrous magnesium sulfate.
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Procedure:
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To a solution of 2',6'-dimethylacetophenone (1 equivalent) in a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.5 equivalents).
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash sequentially with 1 M HCl (aq) and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase to yield the crude oxime, which can be purified by recrystallization or column chromatography.[4]
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Step 2: Reduction of 1-(2,6-Dimethylphenyl)ethanone Oxime to Racemic 1-(2,6-Dimethylphenyl)ethanamine
The oxime is reduced to the corresponding primary amine.
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Materials: 1-(2,6-Dimethylphenyl)ethanone oxime, sodium borohydride (NaBH₄), zirconium(IV) chloride (ZrCl₄), alumina (Al₂O₃), dichloromethane or ethyl acetate.
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Procedure:
-
Grind a mixture of ZrCl₄ (1 equivalent) and activated alumina (1 equivalent) in a mortar.
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Add the 1-(2,6-dimethylphenyl)ethanone oxime (1 equivalent) to the mixture and continue grinding.
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Add NaBH₄ (5 equivalents) portion-wise while grinding. The reaction is typically rapid.[5]
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After the reaction is complete (monitored by TLC), extract the mixture with dichloromethane or ethyl acetate.
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Filter the combined organic extracts and evaporate the solvent to obtain the crude racemic amine.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
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Chiral Resolution of Racemic 1-(2,6-Dimethylphenyl)ethanamine
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R,R)-(+)-tartaric acid.
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Materials: Racemic 1-(2,6-dimethylphenyl)ethanamine, (R,R)-(+)-tartaric acid, methanol.
-
Procedure:
-
Dissolve the racemic amine in methanol.
-
In a separate flask, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in methanol, heating gently if necessary.
-
Add the tartaric acid solution to the amine solution with stirring.
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Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath can improve the yield.
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Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is enriched in one diastereomer.[6]
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The mother liquor is enriched in the other diastereomer.
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To obtain the free (R)-amine, treat the crystalline diastereomeric salt with a strong base (e.g., NaOH solution) and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic extract, filter, and remove the solvent to yield the enantiomerically enriched amine. The enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis.
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Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt.
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Materials: (R)-1-(2,6-Dimethylphenyl)ethanamine, anhydrous diethyl ether, anhydrous HCl (in diethyl ether or as a gas).
-
Procedure:
-
Dissolve the enantiomerically pure (R)-amine in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in diethyl ether, or bubble anhydrous HCl gas through the solution, with stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride.[7]
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Spectroscopic Data
While specific, high-resolution spectra for (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride are not available in the public domain, the following are expected characteristic signals based on its structure.
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¹H NMR:
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Aromatic protons (Ar-H).
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A quartet for the methine proton (CH-NH₃⁺).
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A doublet for the methyl group adjacent to the chiral center (CH-CH₃).
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Singlets for the two aromatic methyl groups (Ar-CH₃).
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A broad singlet for the ammonium protons (NH₃⁺).
-
-
¹³C NMR:
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Signals corresponding to the aromatic carbons.
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A signal for the chiral methine carbon.
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Signals for the three methyl carbons.
-
-
IR Spectroscopy:
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Characteristic N-H stretching vibrations for the ammonium group (R-NH₃⁺) in the region of 2800-3200 cm⁻¹.
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C-H stretching and bending vibrations for the alkyl and aromatic groups.
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Aromatic C=C stretching vibrations.
-
-
Mass Spectrometry (for the free base):
-
A molecular ion peak (M⁺) corresponding to the free amine (C₁₀H₁₅N).
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Fragmentation patterns typical for benzylic amines, including the loss of a methyl group.
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Safety Information
Safety data sheets for similar compounds indicate that (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride should be handled with care. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Signaling Pathways and Biological Activity
There is no publicly available information regarding the signaling pathways or specific biological activities of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. Its structural similarity to other chiral phenylethylamines suggests potential applications in neuroscience research or as a building block in medicinal chemistry. Further research is required to elucidate its pharmacological profile.
Conclusion
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral compound with potential applications in various fields of chemical research. This guide provides a summary of its known properties and outlines plausible experimental protocols for its synthesis and characterization. The lack of extensive experimental data in the public domain highlights the opportunity for further investigation into the properties and potential applications of this molecule. Researchers are encouraged to use the information provided as a foundation for their own experimental work, with the understanding that the outlined protocols may require optimization.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. (1R)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl | 1213024-91-9 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
